molecular formula C11H16ClNO B2772667 (s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1381929-36-7

(s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B2772667
CAS No.: 1381929-36-7
M. Wt: 213.71
InChI Key: UQQGPFCOCRKQGR-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method provides access to different types of stereochemical patterns in enantioselective pyrrolidine synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases . The molecular formula is C11H16ClNO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, melting point, boiling point, and density . More detailed information can be found in chemical databases .

Scientific Research Applications

Synthesis of Agrochemicals and Medicinal Compounds

The compound plays a role in the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. These adducts are valuable in the preparation of agrochemicals or medicinal compounds, highlighting its importance in creating products aimed at improving agricultural yields and medical therapies (Ghelfi et al., 2003).

Structural Studies and Chemical Analysis

The structural characteristics of pyrrolidine derivatives, including those similar to (S)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride, have been extensively studied. For instance, the crystal structure of 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one has been analyzed to understand its conformation and potential interactions in solid state, providing insights into the molecular arrangement and stability of such compounds (Mohammat et al., 2008).

Pharmacological Research

In pharmacological studies, pyrrolidine derivatives are synthesized and tested for their biological activities, such as antiarrhythmic, antihypertensive effects, and adrenolytic activity. These studies contribute to the development of new therapeutic agents targeting cardiovascular diseases, demonstrating the compound's role in advancing medical treatments (Malawska et al., 2002).

Anticancer Research

Another significant application is in the synthesis of derivatives with potential anticancer activities. Research on pyrrolidine derivatives has shown antiproliferative effects on various cancer cell lines, indicating the compound's utility in developing novel anticancer therapies (Naik et al., 1987).

Organic Synthesis and Chemical Reactions

The compound is also used in organic synthesis and chemical reactions, demonstrating its versatility in creating various chemical structures and studying reaction mechanisms. For example, the synthesis of boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines showcases innovative ways to manipulate pyrrolidine structures for desired outcomes (Tehrani et al., 2000).

Safety and Hazards

The safety data sheet (SDS) for “(s)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride” can provide information on its hazards, handling, storage, and disposal . It’s important to refer to the SDS for safe handling practices.

Properties

IUPAC Name

(2S)-2-(3-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQGPFCOCRKQGR-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.